molecular formula C17H27BrClNO2 B4234355 N-[3-bromo-4-(cyclopentyloxy)-5-methoxybenzyl]-1-butanamine hydrochloride

N-[3-bromo-4-(cyclopentyloxy)-5-methoxybenzyl]-1-butanamine hydrochloride

Cat. No. B4234355
M. Wt: 392.8 g/mol
InChI Key: CKZNGMPMGXFLLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-bromo-4-(cyclopentyloxy)-5-methoxybenzyl]-1-butanamine hydrochloride, also known as BRL-37344, is a selective β3-adrenergic receptor agonist. This compound has been used in scientific research to study the effects of β3-adrenergic receptor activation on various physiological processes.

Mechanism of Action

N-[3-bromo-4-(cyclopentyloxy)-5-methoxybenzyl]-1-butanamine hydrochloride selectively activates β3-adrenergic receptors, which are primarily expressed in adipose tissue, the bladder, and the cardiovascular system. Activation of these receptors leads to increased lipolysis and thermogenesis in adipose tissue, as well as relaxation of the bladder and vasodilation in the cardiovascular system.
Biochemical and Physiological Effects:
In addition to its effects on adipose tissue metabolism, thermogenesis, and glucose homeostasis, this compound has also been shown to have effects on other physiological systems. For example, it has been shown to increase insulin sensitivity and improve glucose uptake in skeletal muscle. It has also been shown to improve cardiac function and reduce inflammation in the cardiovascular system.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-bromo-4-(cyclopentyloxy)-5-methoxybenzyl]-1-butanamine hydrochloride in laboratory experiments is its selectivity for β3-adrenergic receptors, which allows for more specific investigation of their role in various physiological processes. However, one limitation is that its effects may be influenced by factors such as age, sex, and diet, which may complicate the interpretation of results.

Future Directions

There are several potential future directions for research involving N-[3-bromo-4-(cyclopentyloxy)-5-methoxybenzyl]-1-butanamine hydrochloride. For example, further investigation of its effects on adipose tissue metabolism and glucose homeostasis could lead to the development of new treatments for obesity and type 2 diabetes. Additionally, research on its effects on the cardiovascular system and bladder function could lead to the development of new therapies for cardiovascular disease and urinary incontinence. Finally, the development of new β3-adrenergic receptor agonists with improved selectivity and efficacy could lead to the development of even more effective treatments for various physiological disorders.

Scientific Research Applications

N-[3-bromo-4-(cyclopentyloxy)-5-methoxybenzyl]-1-butanamine hydrochloride has been used in various scientific studies to investigate the role of β3-adrenergic receptors in different physiological systems. For example, it has been used to study the effects of β3-adrenergic receptor activation on adipose tissue metabolism, thermogenesis, and glucose homeostasis. It has also been used to investigate the role of β3-adrenergic receptors in cardiovascular function and bladder function.

properties

IUPAC Name

N-[(3-bromo-4-cyclopentyloxy-5-methoxyphenyl)methyl]butan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BrNO2.ClH/c1-3-4-9-19-12-13-10-15(18)17(16(11-13)20-2)21-14-7-5-6-8-14;/h10-11,14,19H,3-9,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZNGMPMGXFLLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC(=C(C(=C1)Br)OC2CCCC2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-bromo-4-(cyclopentyloxy)-5-methoxybenzyl]-1-butanamine hydrochloride
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N-[3-bromo-4-(cyclopentyloxy)-5-methoxybenzyl]-1-butanamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.